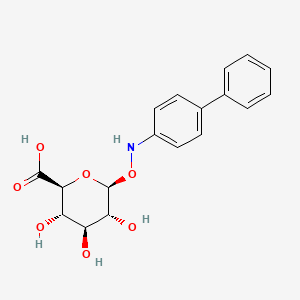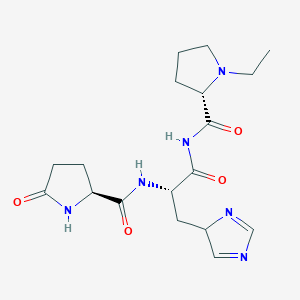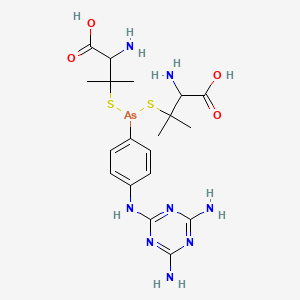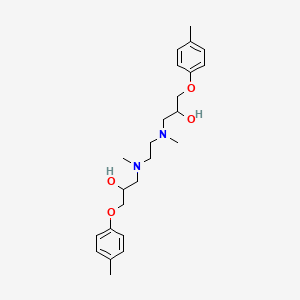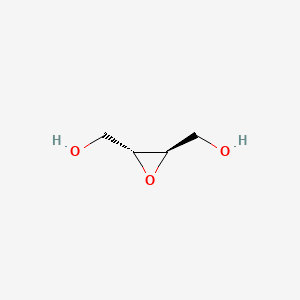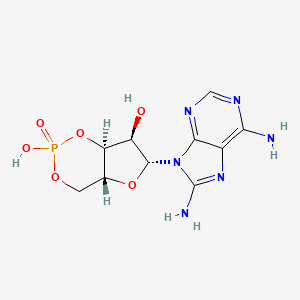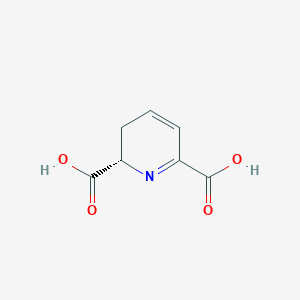
(S)-2,3-dihydrodipicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,3-dihydrodipicolinic acid is a 2,3-dihydrodipicolinic acid. It is a conjugate acid of a (S)-2,3-dihydrodipicolinate(2-).
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antibiotic Target
- Dihydrodipicolinate Synthase (DHDPS) Inhibition : DHDPS, crucial in lysine biosynthesis and a potential antibiotic target, is inhibited by constrained diketopimelic acid derivatives, designed as mimics of the acyclic enzyme-bound condensation product (Boughton, Dobson, Gerrard, & Hutton, 2008).
- Inhibition Mechanism Study : The inhibition mechanism involves enzyme kinetic studies, showing second-order rate constants of inactivation, and mass spectrometric analyses determining sites of enzyme alkylation (Boughton, Griffin, O'Donnell, Dobson, Perugini, Gerrard, & Hutton, 2008).
Structural Analysis
- Crystal Structure Studies : The structure of DHDPR, a related enzyme in the L-lysine biosynthetic pathway, is studied in various forms, revealing major conformational changes upon cofactor binding (Janowski, Kefala, & Weiss, 2010).
- Molecular Structure Insights : Crystal structure analysis of DHDPS from different species like Methanocaldococcus jannaschii provides insights into the binding-site region and functional homotetramer formation (Padmanabhan, Strange, Antonyuk, Ellis, Hasnain, Iino, Agari, Bessho, & Yokoyama, 2009).
Enzymatic Function and Inhibition
- Substrate Inhibition Study : DHDPS is not inhibited by its substrate, (S)-aspartate beta-semialdehyde, resolving a long-standing debate in literature (Dobson, Gerrard, & Pearce, 2004).
- Pathogen-Specific Inhibitors : The specificity of heterocyclic product analogues against DHDPS from various pathogenic species suggests the potential for species-specific inhibitors as antibacterials (Mitsakos, Dobson, Pearce, Devenish, Evans, Burgess, Perugini, Gerrard, & Hutton, 2008).
Agricultural Implications
- High-Lysine Maize Mutants : DHDPS activity in high-lysine maize mutants implicates its role in lysine accumulation, crucial for seed development and nutritional quality (Varisi, Medici, Meer, Lea, & Azevedo, 2007).
Allosteric Inhibition and Antibiotic Development
- Biomimetic Inhibitor Design : Designing potent inhibitors by mimicking natural allosteric regulation, like bislysine, can be a promising strategy for antibiotic development (Skovpen, Conly, Sanders, & Palmer, 2016).
Genetic Studies and Enzyme Production
- Cloning and Expression : Cloning of the dapB gene in E. coli for improved expression and purification of DHDPR highlights advancements in genetic manipulation for enzyme studies (Trigoso, Evans, Karsten, & Chooback, 2016).
Propiedades
Nombre del producto |
(S)-2,3-dihydrodipicolinic acid |
|---|---|
Fórmula molecular |
C7H7NO4 |
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
(2S)-2,3-dihydropyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
Clave InChI |
UWOCFOFVIBZJGH-YFKPBYRVSA-N |
SMILES isomérico |
C1C=CC(=N[C@@H]1C(=O)O)C(=O)O |
SMILES canónico |
C1C=CC(=NC1C(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)
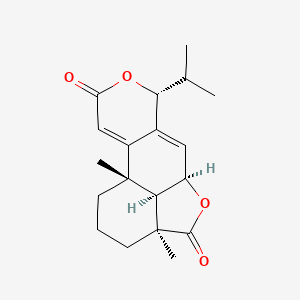
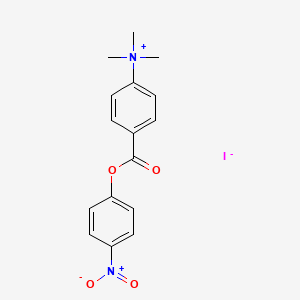
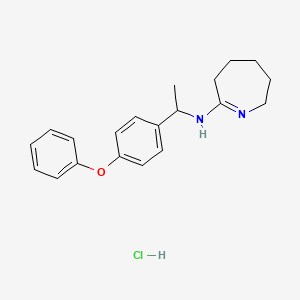
![8-Methoxy-1-(4-methoxyphenyl)-3-methyl-2-oxidobenzofuro[3,2-c]pyridin-2-ium](/img/structure/B1203411.png)
